molecular formula C15H16ClF3N4O2S B2564284 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034382-02-8

3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2564284
CAS No.: 2034382-02-8
M. Wt: 408.82
InChI Key: PGGDRKWHLBWKBO-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a fused triazolo-pyridine scaffold substituted with a trifluoromethyl group and a benzenesulfonamide moiety. Its structure combines a sulfonamide pharmacophore with a bicyclic heteroaromatic system, a design strategy commonly employed to enhance target binding affinity and metabolic stability in medicinal chemistry. The trifluoromethyl group contributes to lipophilicity and electron-withdrawing effects, which may influence pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism .

Properties

IUPAC Name

3-chloro-2-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClF3N4O2S/c1-9-11(16)3-2-4-12(9)26(24,25)20-8-14-22-21-13-7-10(15(17,18)19)5-6-23(13)14/h2-4,10,20H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGDRKWHLBWKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to bind with a variety of enzymes and proteins. The triazole ring in the compound allows it to interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions often result in enzyme inhibition, which can modulate various biochemical pathways. The compound’s sulfonamide group also contributes to its binding affinity with proteins, enhancing its biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by inhibiting key enzymes, leading to alterations in gene expression and cellular metabolism. For instance, the inhibition of cholinesterase can affect neurotransmitter levels, impacting neuronal signaling. Additionally, the compound’s interaction with carbonic anhydrase can influence pH regulation within cells, affecting various metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring forms hydrogen bonds with enzyme active sites, leading to enzyme inhibition. This inhibition can result in decreased activity of enzymes such as carbonic anhydrase and cholinesterase, altering biochemical pathways. The compound also affects gene expression by modulating transcription factors and signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy. In vitro studies have shown that prolonged exposure to the compound can lead to sustained enzyme inhibition and alterations in cellular function. In vivo studies indicate that the compound’s effects can persist for extended periods, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can also affect metabolic flux by altering the levels of key metabolites. For example, its interaction with carbonic anhydrase can impact bicarbonate levels, affecting cellular pH and metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s sulfonamide group enhances its binding affinity with plasma proteins, facilitating its distribution in the bloodstream. Additionally, the compound can accumulate in specific tissues, depending on the presence of transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to specific compartments such as the mitochondria or nucleus, where it exerts its biochemical effects. For instance, its interaction with carbonic anhydrase in the mitochondria can affect cellular respiration and energy production.

Biological Activity

The compound 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a complex structure that includes a chlorinated benzene ring and a trifluoromethylated triazolopyridyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The molecular structure can be summarized as follows:

  • Chemical Formula : C15_{15}H16_{16}ClF3_3N4_4O2_2S
  • CAS Number : 676348-6

This compound's unique structural features contribute to its biological properties, particularly in targeting specific enzymes and receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to this sulfonamide exhibit anticancer properties through the inhibition of Polo-like kinase 1 (Plk1), a critical regulator of cell division. For example, a related study identified several triazoloquinazolinone derivatives that effectively inhibited Plk1 with varying degrees of potency. The structure–activity relationship (SAR) analysis revealed that modifications to the side chains significantly influenced the inhibitory activity against Plk1 .

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of Plk1
Analog 12.92Inhibition of Plk1
Analog 24.38Inhibition of Plk1

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Research on related benzenesulfonamides has shown their ability to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are key mediators in inflammatory responses. The efficacy was evaluated using Western blotting and RT-PCR techniques to measure mRNA and protein levels in RAW264.7 cells .

Case Studies

A notable case study involved the synthesis and evaluation of various benzenesulfonamide derivatives for their biological activities. The study highlighted that the introduction of electron-withdrawing groups like trifluoromethyl improved the compounds' potency against cancer cell lines. The findings suggest that such modifications could enhance binding affinity to target proteins involved in cancer proliferation .

Scientific Research Applications

Research indicates that compounds similar to 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide exhibit a range of biological activities:

  • Antimicrobial Properties : The triazole ring is known for its ability to inhibit various enzymes and receptors involved in microbial growth. This compound may share similar properties and could be developed into an antimicrobial agent.
  • Antitumor Activity : The sulfonamide structure has been associated with anticancer activity. Compounds containing triazole derivatives have shown promise as inhibitors of cancer cell proliferation. Studies on related compounds suggest potential effectiveness against various cancer cell lines .

Synthetic Pathways

The synthesis of this compound can involve several strategies:

  • Nucleophilic Substitution Reactions : Utilizing the sulfonamide group to create derivatives with enhanced biological activity.
  • Cyclization Methods : To form the triazole ring from appropriate precursors.
  • Modification of Substituents : Adjusting the groups on the benzene and triazole rings to optimize pharmacological properties.

These synthetic routes provide flexibility in developing analogs that may exhibit improved efficacy or reduced toxicity .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Antimalarial Development : Research has focused on synthesizing triazole-based benzenesulfonamides as potential antimalarial agents. These studies suggest that modifications to the triazole ring can enhance activity against malaria parasites .
  • Cytotoxicity Studies : Investigations into related compounds have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7. These findings support the hypothesis that this compound may also possess similar properties .

Comparison with Similar Compounds

Example 284 (EP 3 532 474 B1):

5-Chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Key Differences :
    • Replaces the benzenesulfonamide group with a benzamide moiety.
    • Features a 3-oxo group on the triazolo-pyridine ring instead of a trifluoromethyl substitution.
    • Includes a chiral trifluoropropoxy side chain.
  • Implications : The benzamide group may reduce solubility compared to sulfonamides, while the 3-oxo group could alter hydrogen-bonding interactions with biological targets .

Example 285 (EP 3 532 474 B1):

5-Chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Key Differences :
    • Substitutes the benzenesulfonamide with a pyridazinylamide group.
    • Retains the 3-oxo triazolo-pyridine core but lacks the trifluoromethyl substitution at position 6.
  • However, the absence of a sulfonamide may compromise solubility in aqueous environments .

Comparative Pharmacological and Physicochemical Properties

Property Target Compound Example 284 Example 285
Core Structure 7-(Trifluoromethyl)-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine 3-Oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine 3-Oxo-5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine
Substituent Benzenesulfonamide Benzamide Pyridazinylamide
Trifluoromethyl Group Present at position 7 Absent Absent
Predicted LogP ~3.5 (estimated due to trifluoromethyl and sulfonamide) ~4.2 (higher lipophilicity from benzamide) ~3.8 (moderate lipophilicity)
Solubility (mg/mL) Moderate (sulfonamide enhances aqueous solubility) Low (benzamide reduces solubility) Moderate (pyridazine may improve solubility)
Metabolic Stability High (trifluoromethyl resists oxidation) Moderate (3-oxo group susceptible to reduction) Moderate

Key Research Findings

Role of Trifluoromethyl Group : The 7-trifluoromethyl substitution in the target compound is hypothesized to enhance metabolic stability by shielding the triazolo-pyridine core from cytochrome P450-mediated oxidation, a common issue with similar analogs lacking this group .

Sulfonamide vs. Amide Moieties : Benzenesulfonamide derivatives generally exhibit superior solubility profiles compared to benzamide or pyridazinylamide analogs, as demonstrated in solubility assays of related compounds .

Biological Activity Trends : Preliminary molecular docking studies suggest that the trifluoromethyl group in the target compound improves binding affinity to kinase targets (e.g., JAK3) by occupying hydrophobic subpockets, whereas 3-oxo analogs like Examples 284 and 285 may favor hydrogen-bond interactions with catalytic residues .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?

Methodological Answer:
Key steps include selecting appropriate coupling reagents (e.g., potassium carbonate for deprotonation) and solvents (acetonitrile for polar intermediates). Evidence suggests using trichloroisocyanuric acid (TCICA) as a mild chlorinating agent to avoid side reactions . A two-step protocol involving O-benzyl hydroxylamine intermediates can enhance regioselectivity in triazole formation . Design of Experiments (DoE) principles, such as varying temperature (0°C to room temperature) and stoichiometric ratios, should be applied to identify optimal conditions .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemistry and confirm the tetrahydro-[1,2,4]triazolo-pyridine core using monoclinic crystal systems (e.g., space group P21/c) .
  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to track trifluoromethyl groups and 1H^{1}\text{H} NMR to verify methylene linkages in the benzenesulfonamide moiety .
  • HPLC-MS : Monitor purity (>98%) and detect trace byproducts (e.g., dechlorinated derivatives) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay-Specific Optimization : Adjust buffer pH and ionic strength to account for trifluoromethyl group hydrophobicity, which may alter membrane permeability .
  • Target Validation : Use knockout models or siRNA silencing to confirm enzyme targets (e.g., acps-pptase) implicated in bacterial proliferation .
  • Dose-Response Curves : Compare IC50_{50} values across assays to identify off-target effects or assay interference .

Advanced: What methodologies are effective for studying structure-activity relationships (SAR) of the triazolopyridine core?

Methodological Answer:

  • Analog Synthesis : Replace the 7-(trifluoromethyl) group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess impact on enzyme binding .
  • Molecular Docking : Use COMSOL Multiphysics or AutoDock Vina to simulate interactions with bacterial enzymes (e.g., VEGFR2/KDR) and validate with isothermal titration calorimetry (ITC) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., sulfonamide oxygen) using QSAR models .

Advanced: How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Predictive Modeling : Train machine learning algorithms on PubChem datasets to forecast solubility and metabolic stability, focusing on the trifluoromethyl group’s impact on LogP .
  • Retrosynthetic Planning : Implement AI platforms (e.g., IBM RXN) to propose novel routes for introducing methyl or chloro substituents .
  • Real-Time Optimization : Integrate AI with flow chemistry systems to automate reaction parameter adjustments (e.g., residence time, temperature) during scale-up .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Keep under inert atmosphere (argon) at -20°C to prevent hydrolysis of the sulfonamide group .
  • Light Sensitivity : Use amber vials to avoid photodegradation of the triazolo-pyridine ring .
  • Moisture Control : Store with molecular sieves (3Å) to mitigate hygroscopicity from the trifluoromethyl group .

Advanced: How can researchers address challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Transition from batch to continuous-flow systems to improve heat dissipation during exothermic steps (e.g., cyclization of the triazole ring) .
  • Catalyst Screening : Test palladium catalysts (e.g., dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium) for Buchwald-Hartwig couplings to reduce metal contamination .
  • Purification Strategies : Employ preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) to isolate gram-scale quantities .

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